tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate
Description
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-13(8-6-12)23(19,20)21-11-16(9-10-16)17-14(18)22-15(2,3)4/h5-8H,9-11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHGBZNWWPNBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116138 | |
| Record name | Carbamic acid, N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429913-33-6 | |
| Record name | Carbamic acid, N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429913-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and sulfonate ester groups undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : 1 M HCl, 60°C, 12 hours.
-
Mechanism : Protonation of the carbonyl oxygen destabilizes the carbamate, leading to cleavage of the C–O bond. The sulfonate ester hydrolyzes concurrently to yield 4-methylbenzenesulfonic acid .
-
Products :
-
Cyclopropane-methanol derivative (from carbamate hydrolysis).
-
4-Methylbenzenesulfonic acid (from sulfonate ester hydrolysis).
-
Basic Hydrolysis
-
Conditions : 1 M NaOH, 50°C, 8 hours.
-
Mechanism : Nucleophilic attack by hydroxide at the carbamate carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and tert-butanol .
-
Products :
-
1-({[(4-Methylbenzene)sulfonyl]oxy}methyl)cyclopropanamine.
-
Sodium 4-methylbenzenesulfonate.
-
Elimination Reactions
The sulfonate ester group acts as a leaving group in elimination processes:
Base-Induced β-Elimination
-
Mechanism : Deprotonation of the cyclopropane-adjacent methylene group induces elimination of 4-methylbenzenesulfonic acid, forming a cyclopropene intermediate .
-
Outcome : Generation of a strained cyclopropene derivative, which can dimerize or react further .
Nucleophilic Substitution Reactions
The sulfonate ester is highly susceptible to nucleophilic displacement:
SN2 Reactions
-
Mechanism : Nucleophilic attack at the sulfonate-bearing carbon displaces the 4-methylbenzenesulfonate ion .
-
Products :
Table 1: Substitution Reactivity with Common Nucleophiles
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | 50°C, 6h | Cyclopropanamine | 78 | |
| CH₃O⁻ | DMF, 60°C | Methoxy derivative | 92 | |
| NaN₃ | DMSO, 25°C | Azide derivative | 85 |
Cyclopropane Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven reactions under specific conditions:
Acid-Catalyzed Ring Opening
-
Mechanism : Protonation of the cyclopropane ring induces cleavage, forming a carbocation stabilized by adjacent groups.
-
Products : Linear alkenes or tertiary alcohols, depending on trapping agents .
Transition Metal-Catalyzed Insertion
-
Mechanism : CO insertion into the cyclopropane ring forms a γ-lactone derivative.
Thermal Decomposition
Thermolysis studies reveal stability limits:
Degradation Pathways
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate be optimized to improve yield and purity?
- Methodological Answer : The compound’s synthesis typically involves protecting group strategies and sulfonylation. For example, in analogous syntheses, cyclopropyl intermediates are functionalized using tosyl chloride (or similar reagents) to introduce the sulfonate leaving group. Reaction optimization can include:
- Temperature Control : Maintaining temperatures between 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the tosyl group) .
- Solvent Selection : Using anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility and stability .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the product .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C), cyclopropane protons (δ ~0.5–1.2 ppm), and the tosyl group’s aromatic protons (δ ~7.7 ppm) .
- Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular formula (C17H25NO5S), with fragmentation patterns highlighting the loss of the tert-butoxycarbonyl (Boc) group .
- IR Spectroscopy : Peaks at ~1700 cm (carbamate C=O) and ~1360/1170 cm (sulfonate S=O) confirm functional groups .
Q. How stable is this compound under different storage conditions?
- Methodological Answer : Stability data from structurally similar carbamates suggest:
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate or sulfonate groups .
- Moisture Sensitivity : Use desiccants (e.g., molecular sieves) in storage vials, as the tosyl group is prone to hydrolysis in humid environments .
- Light Sensitivity : Protect from UV light to avoid degradation of the cyclopropane ring .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) increases electrophilicity at the adjacent methylene carbon, enhancing its susceptibility to nucleophilic attack. For example:
- Kinetic Studies : Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexyl derivatives) using <sup>19</sup>F NMR to track fluoride displacement in SN2 reactions .
- Computational Modeling : Density functional theory (DFT) can predict transition-state geometries and activation barriers for substitutions at the tosyl-bearing carbon .
Q. What mechanistic pathways dominate in the cleavage of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions?
- Methodological Answer : Boc cleavage typically follows an acid-catalyzed mechanism:
- Step 1 : Protonation of the carbamate oxygen, generating a carbocation intermediate.
- Step 2 : Stabilization of the carbocation via resonance with the tert-butyl group, followed by CO2 release.
- Experimental Validation : Monitor reaction progress using in situ IR to detect CO2 evolution and LC-MS to identify intermediates .
Q. How do substituents on the benzene ring (e.g., methyl in tosyl) affect the compound’s physical properties and reactivity?
- Methodological Answer : Substituents impact:
- Solubility : Electron-donating groups (e.g., methyl in tosyl) increase hydrophobicity, reducing aqueous solubility. Measure logP values using shake-flask methods (expected logP ~3.5) .
- Reactivity : Methyl groups activate the sulfonate leaving group via electron donation, accelerating nucleophilic substitutions. Compare reaction rates with nitro (electron-withdrawing) analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
